N-(2-chloro-6-fluorobenzyl)-N-ethyl-4-piperidin-3-ylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to N-(2-chloro-6-fluorobenzyl)-N-ethyl-4-piperidin-3-ylbenzamide often involves complex chemical reactions, including nucleophilic substitution, reductive amination, and ring-opening reactions. For example, the synthesis of related compounds has been achieved through module-assisted procedures, utilizing reductive amination of formed aldehydes with piperazine derivatives, followed by purification processes such as HPLC and solid-phase extraction to achieve high purity and specific radioactivity levels (Mäding et al., 2006).
Molecular Structure Analysis
The molecular structure of compounds like N-(2-chloro-6-fluorobenzyl)-N-ethyl-4-piperidin-3-ylbenzamide can be complex, with various functional groups contributing to their chemical behavior. X-ray diffraction studies and spectroscopic methods such as IR, NMR, and MS are commonly employed to determine the structure and confirm the presence of specific substituents and configurations. These methods provide insights into the conformation and stereochemistry of the molecule, which are crucial for understanding its reactivity and interactions (Govindhan et al., 2017).
properties
IUPAC Name |
N-[(2-chloro-6-fluorophenyl)methyl]-N-ethyl-4-piperidin-3-ylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClFN2O/c1-2-25(14-18-19(22)6-3-7-20(18)23)21(26)16-10-8-15(9-11-16)17-5-4-12-24-13-17/h3,6-11,17,24H,2,4-5,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYUYPNXKRVKVOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=C(C=CC=C1Cl)F)C(=O)C2=CC=C(C=C2)C3CCCNC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.